molecular formula C12H18BrN3 B1372383 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine CAS No. 1187386-39-5

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Cat. No.: B1372383
CAS No.: 1187386-39-5
M. Wt: 284.2 g/mol
InChI Key: RLXHWKLZSIIZPG-UHFFFAOYSA-N
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Description

“1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine” is a chemical compound used for experimental and research purposes .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H14BrN3 . The InChI code for this compound is 1S/C10H14BrN3/c1-8-6-9 (11)10 (13-7-8)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 256.15 .

Scientific Research Applications

  • PET Imaging for Neuroinflammation

    • The compound and its derivatives have been synthesized for use as potential PET (Positron Emission Tomography) agents in imaging of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) enzyme, which plays a crucial role in neuroinflammation. The meticulous synthesis process and high radiochemical yield indicate its promising application in neuroinflammation imaging, offering a potential pathway for understanding and diagnosing neurological conditions (Wang et al., 2018).
  • Inhibitors of 15-Lipoxygenase

    • Derivatives of the compound have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the metabolism of fatty acids, which plays a significant role in various inflammatory and hyperproliferative diseases. The findings indicate the potential therapeutic applications of these derivatives in diseases related to 15-LO activity (Asghari et al., 2016).
  • Modeling Active Sites of Type 3 Copper Proteins

    • The compound and its derivatives have been used to synthesize unsymmetrical compartmental dinucleating ligands to model the active sites of type 3 copper proteins, which are crucial in various biological redox reactions. The study emphasizes the influence of a thioether group near the metal site, contributing to the understanding of the catalytic mechanisms of these proteins (Merkel et al., 2005).
  • Synthesis and Structural Characterization

    • The compound has been a key ingredient in the synthesis of various chemical structures. Its versatility in reactions, such as nucleophilic substitution, highlights its importance in the synthesis of complex molecules, potentially leading to various applications in medicinal chemistry and material sciences (Mishriky & Moustafa, 2013).
  • Anticancer Activities

    • Novel compounds synthesized from the base structure of the compound have shown promising anticancer activities. The study reveals the potential of these derivatives in combating cancer, indicating a significant pathway for the development of new anticancer drugs (Demirci & Demirbas, 2019).

Properties

IUPAC Name

1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-3-15-4-6-16(7-5-15)12-11(13)8-10(2)9-14-12/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXHWKLZSIIZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=N2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675393
Record name 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187386-39-5
Record name 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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